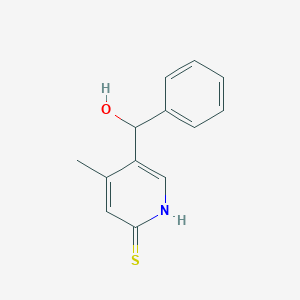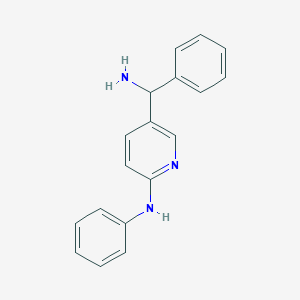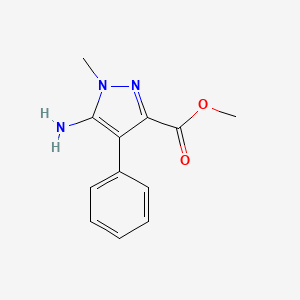
5-(Hydroxy(phenyl)methyl)-4-methylpyridine-2(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Hydroxy(phenyl)methyl)-4-methylpyridine-2(1H)-thione is a heterocyclic compound that features a pyridine ring substituted with a hydroxy(phenyl)methyl group and a thione group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxy(phenyl)methyl)-4-methylpyridine-2(1H)-thione typically involves the reaction of 4-methylpyridine-2-thione with benzaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is usually carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Hydroxy(phenyl)methyl)-4-methylpyridine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The thione group can be reduced to a thiol group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of 5-(Formyl(phenyl)methyl)-4-methylpyridine-2(1H)-thione.
Reduction: Formation of 5-(Hydroxy(phenyl)methyl)-4-methylpyridine-2(1H)-thiol.
Substitution: Formation of this compound derivatives with nitro or halogen substituents on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
5-(Hydroxy(phenyl)methyl)-4-methylpyridine-2(1H)-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-(Hydroxy(phenyl)methyl)-4-methylpyridine-2(1H)-thione involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and thione groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The compound may also modulate signaling pathways by interacting with specific receptors or ion channels.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylpyridine-2-thione: Lacks the hydroxy(phenyl)methyl group, making it less versatile in terms of chemical reactivity and applications.
5-(Hydroxy(phenyl)methyl)pyridine-2(1H)-thione: Similar structure but without the methyl group at the 4-position, which can affect its chemical properties and biological activity.
5-(Hydroxy(phenyl)methyl)-4-methylpyridine-2(1H)-one:
Uniqueness
5-(Hydroxy(phenyl)methyl)-4-methylpyridine-2(1H)-thione is unique due to the presence of both hydroxy and thione groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C13H13NOS |
|---|---|
Molekulargewicht |
231.32 g/mol |
IUPAC-Name |
5-[hydroxy(phenyl)methyl]-4-methyl-1H-pyridine-2-thione |
InChI |
InChI=1S/C13H13NOS/c1-9-7-12(16)14-8-11(9)13(15)10-5-3-2-4-6-10/h2-8,13,15H,1H3,(H,14,16) |
InChI-Schlüssel |
PMYYQAGXNLSPLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=S)NC=C1C(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(2,4-Dichlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11811884.png)




![1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amine](/img/structure/B11811906.png)
![3-Chloro-4,6-dimethylbenzo[d]isoxazole](/img/structure/B11811915.png)



